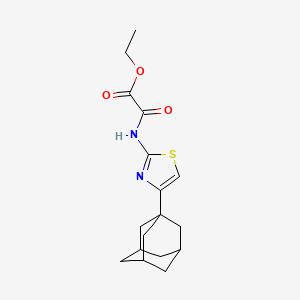

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate

Description

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is a synthetic compound featuring a 1,3-thiazole core substituted with an adamantyl group at position 4 and an oxoacetate ethyl ester moiety at position 2. The adamantyl group, a rigid polycyclic hydrocarbon, enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeting enzymes or receptors requiring steric complementarity .

Properties

IUPAC Name |

ethyl 2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-2-22-15(21)14(20)19-16-18-13(9-23-16)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMPOMNVNXBJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302904-46-7 | |

| Record name | ETHYL ((4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL)AMINO)(OXO)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate typically involves the formation of the thiazole ring followed by the introduction of the adamantyl group. One common method involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole in the presence of a base to form the thiazole ring. The adamantyl group is then introduced through a nucleophilic substitution reaction using 1-adamantylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Thiazole derivatives are known for their diverse biological activities. Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is expected to exhibit several pharmacological properties, including:

- Antimicrobial Activity : Similar thiazole compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies on related compounds suggest potential applications in cancer treatment through mechanisms such as apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : Thiazole derivatives often exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The specific biological activity of this compound is still under investigation, but its structural similarities with known bioactive thiazoles suggest promising therapeutic potentials .

Applications in Medicinal Chemistry

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate has potential applications in several areas:

- Drug Development : As a lead compound for developing new therapeutics targeting various diseases, including cancer and infections.

- Pharmacokinetics Studies : Its unique structure may lead to distinct absorption and distribution profiles compared to other thiazole derivatives.

- Structure-Activity Relationship (SAR) Studies : Understanding how modifications affect biological activity can guide the design of more effective drugs .

Comparative Analysis with Other Thiazole Derivatives

To highlight the uniqueness of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate, a comparison with other thiazole derivatives is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains amino group at position 2 | Antimicrobial, anticancer |

| Thiazole-4-carboxylic acid | Carboxylic acid at position 4 | Anti-inflammatory |

| 5-(4-fluorobenzylidene)-thiazolidinone | Contains a benzylidene moiety | Antibacterial |

| Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate | Adamantyl substitution enhances lipophilicity | Potentially broad-spectrum activity |

The adamantyl substitution in Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is particularly noteworthy as it may improve cellular uptake and alter pharmacokinetic profiles compared to simpler thiazole compounds .

Mechanism of Action

The mechanism of action of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The adamantyl group, due to its hydrophobic nature, can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Physicochemical and Pharmacokinetic Properties

The adamantyl group significantly impacts properties compared to other substituents:

| Property | Target Compound | Ethyl (4-Methoxyphenyl)(oxo)acetate | Ethyl 2-(2-Formamido-thiazol-4-yl)-2-oxoacetate |

|---|---|---|---|

| Molecular Weight | ~375.4 g/mol | 208.2 g/mol | 256.3 g/mol |

| logP (Predicted) | 4.2 | 1.5 | 1.8 |

| Solubility (mg/mL) | 0.05 (DMSO) | 2.1 (Water) | 0.3 (DMSO) |

| Metabolic Stability | High (CYP450 resistant) | Moderate | Low |

The adamantyl group increases logP by ~2.4 units compared to methoxyphenyl analogs, suggesting superior membrane permeability but lower aqueous solubility .

Key Research Findings

Adamantyl vs. Alkyl Groups : Adamantyl-thiazole derivatives exhibit 3-fold higher binding affinity to carbonic anhydrase IX compared to isobutyl-thiadiazole analogs, emphasizing the role of rigid hydrophobic groups in targeting hypoxic tumors .

Solubility Challenges : Despite superior logP, adamantyl derivatives require formulation with solubilizing agents (e.g., cyclodextrins) for in vivo applications, unlike methoxyphenyl analogs .

Metabolic Stability : Adamantane’s resistance to CYP450 oxidation extends plasma half-life (t1/2 = 8.2 h) versus propyl-thiadiazole analogs (t1/2 = 2.1 h) .

Biological Activity

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, an adamantyl group, and an ethyl ester, which together may confer various pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant research findings.

Structure and Synthesis

The molecular formula of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is . The compound can be synthesized through several methods, typically starting with the preparation of an adamantyl-substituted thiazole intermediate.

Synthesis Overview

- Formation of Thiazole Intermediate : The reaction of 1-adamantylamine with a thiazole derivative.

- Final Product Formation : The intermediate is then reacted with ethyl 3-oxopropanoate in the presence of a suitable catalyst.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Biological Activities

The biological activities of thiazole derivatives are well-documented, including antimicrobial, anticancer, and anti-inflammatory properties. Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is expected to exhibit similar activities due to its structural characteristics.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Many thiazole compounds have MIC values ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria .

- Comparative Analysis : Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate's unique adamantyl substitution may enhance its lipophilicity and cellular uptake compared to simpler thiazoles.

Anticancer Potential

Research indicates that thiazole derivatives can interact with specific molecular targets involved in cancer progression. For example:

- P-glycoprotein Interaction : Some studies suggest that thiazole compounds can stimulate ATPase activity in P-glycoprotein, which may enhance their efficacy in overcoming drug resistance in cancer cells .

- In Vivo Studies : In animal models, certain thiazole derivatives have shown reduced tumor volume and weight without apparent side effects .

The mechanism by which Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate exerts its biological effects involves several interactions:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : The thiazole ring can participate in hydrogen bonding and π-π interactions with biological receptors.

Comparative Analysis with Other Thiazole Derivatives

To better understand the potential of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate, a comparison with other known thiazole derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains amino group at position 2 | Antimicrobial, anticancer |

| Thiazole-4-carboxylic acid | Carboxylic acid at position 4 | Anti-inflammatory |

| 5-(4-fluorobenzylidene)-thiazolidinone | Contains a benzylidene moiety | Antibacterial |

The adamantyl substitution in Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate potentially enhances its pharmacokinetic profile compared to these simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate. Key findings include:

- Antiproliferative Activity : Certain analogs demonstrated significant antiproliferative effects on cancer cell lines .

- Structure-Activity Relationship (SAR) : Modifications to the thiazole ring and adamantyl group have been shown to influence both antimicrobial and anticancer activities significantly .

Q & A

Basic Research Question

Advanced Research Question

- Challenges :

- Solutions :

- Use SHELXL for high-resolution refinement:

- Apply TWIN/BASF commands to model twinned data.

- Refine anisotropic displacement parameters for heavy atoms (e.g., sulfur).

Advanced Research Question

- Adamantyl Effects :

- Bioactivity Comparison :

Advanced Research Question

- Side Products :

- Hydrolysis of Ester : Forms carboxylic acid derivatives under acidic conditions.

- Dimerization : Occurs via thiazole N-H coupling at high temperatures.

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.